2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt 2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt
Brand Name: Vulcanchem
CAS No.: 1354620-97-5
VCID: VC0121406
InChI: InChI=1S/C16H37N2O4P/c1-18(2,3)14-16-22-23(19,20)21-15-12-10-8-6-4-5-7-9-11-13-17/h4-17H2,1-3H3
SMILES: C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCN
Molecular Formula: C16H37N2O4P
Molecular Weight: 352.456

2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt

CAS No.: 1354620-97-5

Cat. No.: VC0121406

Molecular Formula: C16H37N2O4P

Molecular Weight: 352.456

* For research use only. Not for human or veterinary use.

2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt - 1354620-97-5

Specification

CAS No. 1354620-97-5
Molecular Formula C16H37N2O4P
Molecular Weight 352.456
IUPAC Name 11-aminoundecyl 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C16H37N2O4P/c1-18(2,3)14-16-22-23(19,20)21-15-12-10-8-6-4-5-7-9-11-13-17/h4-17H2,1-3H3
Standard InChI Key NOWSHNJWUJJAAX-UHFFFAOYSA-N
SMILES C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCN

Introduction

Chemical Structure and Identification

2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt is an organic phosphorus compound with a zwitterionic structure. The compound features an inner salt formation between the quaternary ammonium cation and the phosphate anion, creating a neutral molecule with separated positive and negative charges. This structural characteristic is similar to naturally occurring phospholipids, which may contribute to its biochemical relevance.

The compound is uniquely identified by the following characteristics:

Identification ParameterValue
CAS Registry Number1354620-97-5
Molecular FormulaC₁₆H₃₇N₂O₄P
Molecular Weight352.45 g/mol
IUPAC Name11-aminoundecyl 2-(trimethylazaniumyl)ethyl phosphate
Standard InChIKeyNOWSHNJWUJJAAX-UHFFFAOYSA-N

The chemical structure contains several key functional groups: a primary amine at one end of an eleven-carbon chain, a phosphate group connecting this chain to a quaternary ammonium group, and the inner salt formation between the phosphate and the quaternary ammonium .

Physical and Chemical Properties

The physical and chemical properties of this compound provide insights into its behavior in various conditions and its potential applications in research settings.

PropertyValueNote
Physical StateSolidAt standard conditions
ColorWhiteAs observed visually
Partition Coefficient (log P)2.2Indicates moderate lipophilicity
SolubilityLimited data availableMay have amphiphilic properties due to its structure
AppearanceSolid powderStandard form for research use

The compound's moderate partition coefficient suggests a balance between hydrophilic and lipophilic properties, which may be relevant for its interaction with biological membranes and potential applications in drug delivery systems .

Structural Analysis and Molecular Characteristics

The molecular structure of 2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt can be represented using various chemical notations:

SMILES Notation:
CN+(C)CCOP(=O)([O-])OCCCCCCCCCCCN

Standard InChI:
InChI=1S/C16H37N2O4P/c1-18(2,3)14-16-22-23(19,20)21-15-12-10-8-6-4-5-7-9-11-13-17/h4-17H2,1-3H3

The molecular structure contains the following key components:

  • A trimethylammonium group (quaternary ammonium)

  • A phosphate linkage forming the inner salt

  • An eleven-carbon alkyl chain

  • A terminal primary amine group

This structural arrangement resembles phospholipids and phosphocholine derivatives, suggesting potential interactions with biological membranes and related biochemical systems .

Hazard TypeClassification
Skin Corrosion/IrritationCategory 2 - Causes skin irritation
Serious Eye Damage/IrritationCategory 2 - Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 - May cause respiratory irritation

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